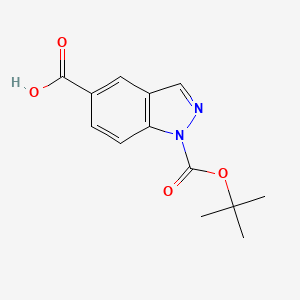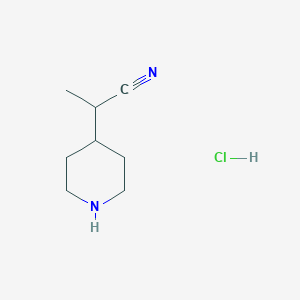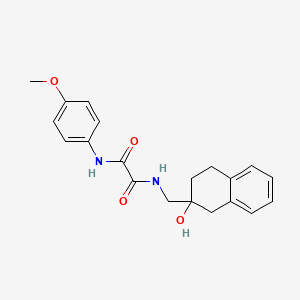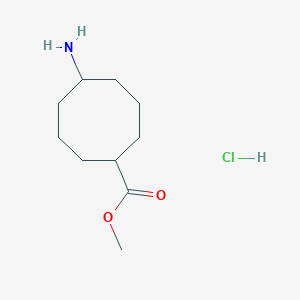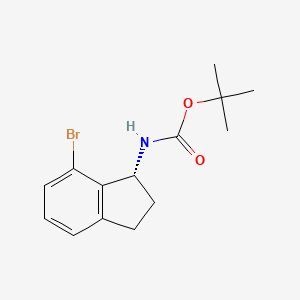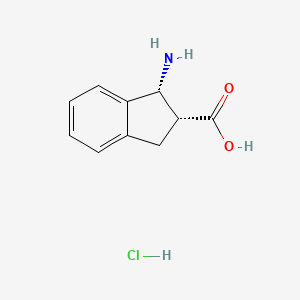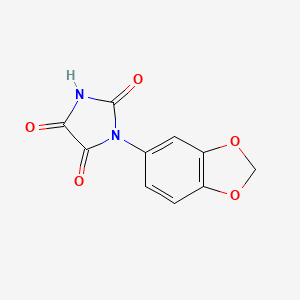
1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C10H6N2O5 and a molecular weight of 234.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of “1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione” and similar compounds has been reported in the literature . A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .
Molecular Structure Analysis
The molecular structure of “1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione” consists of a benzodioxol ring attached to an imidazolidine-2,4,5-trione ring . The exact structure can be represented by the SMILES string provided in the technical information .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione” include a molecular weight of 234.17 and a molecular formula of C10H6N2O5 . It is recommended to store the compound at room temperature .
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. A series of derivatives bearing the 1-(1,3-benzodioxol-5-yl) motif have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds can induce cell cycle arrest and apoptosis, which are crucial mechanisms in cancer treatment.
Antifungal Applications
Another significant application is in the development of antifungal agents. Compounds with the 1-(1,3-benzodioxol-5-yl) structure have been synthesized and characterized for their antifungal properties . The efficacy of these compounds against different fungal strains highlights their potential in treating life-threatening fungal infections, especially in immunocompromised patients.
Tubulin Polymerization Inhibition
The 1-(1,3-benzodioxol-5-yl) group is part of structures that have been designed to inhibit tubulin polymerization, a key process in cell division . This mechanism is targeted by several anticancer agents, and the ability to modulate microtubule assembly makes these compounds valuable in cancer research.
Molecular Docking Studies
Molecular docking studies have been performed on derivatives of 1-(1,3-benzodioxol-5-yl) to understand their interaction with biological targets . These studies help in predicting the affinity and activity of these compounds towards certain enzymes or receptors, which is essential for drug design.
Density Functional Theory (DFT) Calculations
DFT calculations are used to explore the electronic characteristics of molecules. Compounds containing the 1-(1,3-benzodioxol-5-yl) group have been subjected to DFT studies to understand their electronic properties, which can influence their biological activity .
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a technique used to study intermolecular interactions. This analysis has been applied to 1-(1,3-benzodioxol-5-yl) derivatives to gain insights into their crystal structures and potential interactions in a biological context .
Safety and Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-8-9(14)12(10(15)11-8)5-1-2-6-7(3-5)17-4-16-6/h1-3H,4H2,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBBGMCJXAASII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)imidazolidine-2,4,5-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)
![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)
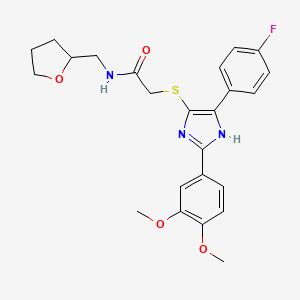
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)
![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
